molecular formula C7H9N3O B13110217 3-Methoxyisonicotinimidamide

3-Methoxyisonicotinimidamide

Cat. No.: B13110217
M. Wt: 151.17 g/mol
InChI Key: ATKDMIFDEBLYSN-UHFFFAOYSA-N
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Description

3-Methoxyisonicotinimidamide is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a methoxy group attached to an isonicotinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyisonicotinimidamide typically involves the reaction of isonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired imidamide. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyisonicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyisonicotinimidamide.

    Reduction: Formation of 3-methoxyisonicotinamines.

    Substitution: Formation of various substituted isonicotinimidamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxyisonicotinimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxyisonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The imidamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyisonicotinamide
  • 3-Methoxyisonicotinic acid
  • 3-Methoxyisonicotinyl chloride

Uniqueness

3-Methoxyisonicotinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methoxypyridine-4-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-11-6-4-10-3-2-5(6)7(8)9/h2-4H,1H3,(H3,8,9)

InChI Key

ATKDMIFDEBLYSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)C(=N)N

Origin of Product

United States

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